benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
Benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a synthetic organic compound that features a pyrrolidine ring substituted with a benzyl group, a fluorine atom, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Hydroxymethyl Group: The hydroxymethyl group is added through a hydroxymethylation reaction, which can be achieved using formaldehyde and a suitable base.
Benzylation: The final step involves the benzylation of the pyrrolidine ring, typically using benzyl bromide and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the carboxylate group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amines, thiols derivatives
Scientific Research Applications
Benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
Benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its non-fluorinated counterparts. The fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound in drug design and development.
Properties
IUPAC Name |
benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c14-13(10-16)6-7-15(9-13)12(17)18-8-11-4-2-1-3-5-11/h1-5,16H,6-10H2/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSGTKLDIYJRNX-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)F)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@]1(CO)F)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129297 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-fluoro-3-(hydroxymethyl)-, phenylmethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1893340-47-0 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-fluoro-3-(hydroxymethyl)-, phenylmethyl ester, (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1893340-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-fluoro-3-(hydroxymethyl)-, phenylmethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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